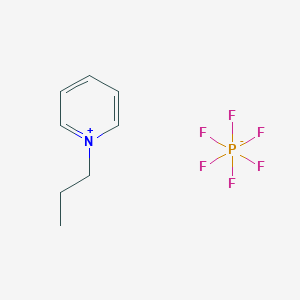

1-Propylpyridinium hexafluorophosphate

Description

Properties

IUPAC Name |

1-propylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.F6P/c1-2-6-9-7-4-3-5-8-9;1-7(2,3,4,5)6/h3-5,7-8H,2,6H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGGDHLENSLZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Purification of 1 Propylpyridinium Hexafluorophosphate

Precursor Selection and Design Considerations for Cation and Anion Synthesis.

The selection of appropriate precursors is fundamental to the successful synthesis of 1-propylpyridinium hexafluorophosphate (B91526), influencing both the reaction pathway and the purity of the final product.

The synthesis of the 1-propylpyridinium cation is most commonly achieved through the N-alkylation of pyridine (B92270) with a propyl halide. This reaction, a classic Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon of the propyl halide.

A conventional method involves refluxing pyridine with an excess of a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, often in a solvent like acetonitrile (B52724). acs.orgnih.gov The reaction mixture is heated for an extended period to ensure complete conversion. nih.gov Upon completion, the excess reactants and solvent are removed, typically by washing with a non-polar solvent like ethyl acetate (B1210297) and subsequent drying under vacuum. nih.gov

More environmentally friendly approaches have also been explored. A solvent-free, solid-supported method offers a green alternative to traditional solvent-based synthesis. acs.org In this approach, the reactants are adsorbed onto a solid support, such as silica (B1680970) gel, and heated in a muffle furnace. This technique can significantly reduce reaction times and simplify the work-up procedure, often leading to higher yields. acs.org

Table 1: Comparison of Synthesis Routes for 1-Propylpyridinium Halide

| Synthesis Route | Reagents | Conditions | Reaction Time | Yield | Ref. |

|---|---|---|---|---|---|

| Conventional | Pyridine, Propyl Bromide, Acetonitrile | Reflux | 30-45 min | 82-85% | acs.org |

| Solid-Supported | Pyridine, Propyl Bromide, Silica | 100°C (Muffle Furnace) | 10-15 min | 96-98% | acs.org |

The incorporation of the hexafluorophosphate anion is typically achieved through a metathesis reaction, also known as an anion exchange reaction. nih.govnih.govscite.ai This involves reacting the 1-propylpyridinium halide precursor with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or sodium hexafluorophosphate (NaPF₆). nih.gov

The reaction is generally carried out in a solvent in which the hexafluorophosphate salt is soluble, and the resulting halide salt (e.g., potassium bromide) is insoluble, thus driving the reaction forward. Water is a common solvent for this step. nih.gov The 1-propylpyridinium halide is dissolved in water, and a stoichiometric amount of the hexafluorophosphate salt is added. The mixture is stirred at room temperature, leading to the precipitation of the inorganic halide salt, which can then be removed by filtration. The desired 1-propylpyridinium hexafluorophosphate remains in the aqueous solution and can be extracted using an organic solvent, followed by drying to remove any residual water.

It is important to note that the hexafluorophosphate anion can be susceptible to hydrolysis, which can lead to the formation of impurities. google.comrsc.org Therefore, the reaction and subsequent purification steps should be performed under conditions that minimize water content and exposure to moisture.

Optimization of Reaction Conditions for Enhanced Yield and Purity.

The optimization of reaction parameters is crucial for maximizing the yield and purity of 1-propylpyridinium hexafluorophosphate, as well as for making the process more efficient and cost-effective.

The choice of solvent can significantly impact the rate and outcome of both the N-alkylation and the anion exchange reactions. In the synthesis of the halide precursor, the use of a polar aprotic solvent like acetonitrile can facilitate the quaternization reaction. acs.org However, as previously mentioned, solvent-free conditions can offer advantages in terms of environmental impact and product isolation. acs.org

For the metathesis reaction, the solvent must be carefully selected to ensure the solubility of the reactants while promoting the precipitation of the inorganic by-product. nih.gov The polarity of the solvent system can also influence the properties of the final ionic liquid. nih.gov The use of binary solvent mixtures of a molecular solvent and an ionic liquid can offer a way to fine-tune the microscopic properties of the reaction medium. nih.gov

Temperature is a critical parameter in the synthesis of ionic liquids. In the N-alkylation step, elevated temperatures are typically required to drive the reaction to completion. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature will depend on the specific reactants and the presence or absence of a solvent.

Pressure can also influence the reaction kinetics and the physical properties of the ionic liquid. mdpi.comnih.gov While most syntheses are conducted at atmospheric pressure, the application of pressure can alter the density and molecular structure of the ionic liquid, which in turn can affect its properties. mdpi.comnih.gov However, the effect of pressure on the synthesis of 1-propylpyridinium hexafluorophosphate has not been extensively studied.

In recent years, there has been a growing interest in developing greener and more sustainable methods for the synthesis of ionic liquids. mdpi.comnih.govmdpi.comnih.gov Microwave irradiation and ultrasound assistance are two promising techniques that can accelerate reaction rates, improve yields, and reduce the use of hazardous solvents.

Microwave-assisted synthesis has been shown to be effective for a variety of organic reactions, including the synthesis of ionic liquids. google.comnih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly shorter reaction times compared to conventional heating methods.

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized hot spots with high temperatures and pressures, which can enhance reaction rates and yields. mdpi.comnih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and ionic liquids, often under milder conditions and in shorter timeframes than traditional methods. mdpi.comnih.govmdpi.com

While specific studies on the microwave or ultrasound-assisted synthesis of 1-propylpyridinium hexafluorophosphate are limited, the general success of these methods in the synthesis of other ionic liquids suggests their potential applicability. google.commdpi.comnih.govmdpi.comnih.gov

Table 2: Overview of Green Synthesis Approaches for Ionic Liquids

| Green Synthesis Method | Principle | Potential Advantages |

|---|---|---|

| Microwave-Assisted | Rapid and uniform heating through microwave irradiation | Reduced reaction times, increased yields, solvent-free conditions possible |

| Ultrasound-Assisted | Acoustic cavitation creating localized high-energy zones | Enhanced reaction rates, milder reaction conditions, improved yields |

Environmental and Economic Considerations in Synthetic Design and Scale-Up Research

The perception of ionic liquids as "green solvents" stems primarily from their negligible vapor pressure, which reduces the emission of volatile organic compounds (VOCs). hidenisochema.commudring.org This inherent property of 1-Propylpyridinium hexafluorophosphate contributes to safer handling and reduced air pollution compared to traditional volatile organic solvents. hidenisochema.commudring.orgnumberanalytics.com Furthermore, the high thermal stability of many ionic liquids can lead to improved energy efficiency in chemical processes. hidenisochema.com

However, a comprehensive assessment of the environmental impact of 1-Propylpyridinium hexafluorophosphate requires a "cradle-to-grave" perspective. The synthesis of ionic liquids can sometimes involve the use of significant amounts of volatile and hazardous solvents, which can offset the benefits of their low volatility in application. mudring.org Therefore, a key focus in green synthetic design is the minimization or elimination of such solvents in the manufacturing process. mudring.org The recyclability of ionic liquids is another important environmental advantage, as their non-volatile nature simplifies separation from reaction products, potentially reducing waste. hidenisochema.commudring.org

From an economic standpoint, the cost of the starting materials and the complexity of the synthesis and purification processes are major factors in the commercial viability of 1-Propylpyridinium hexafluorophosphate. The scale-up of ionic liquid production presents challenges that need to be addressed to make them cost-competitive with conventional solvents. numberanalytics.com Research into more efficient, atom-economical synthetic routes and continuous-flow processes is crucial for reducing production costs. acs.org

While often touted as environmentally benign, the toxicity and biodegradability of ionic liquids are areas of ongoing research and concern. mudring.orgacs.orgrsc.org The environmental fate of 1-Propylpyridinium hexafluorophosphate, should it be released into aquatic or terrestrial environments, needs to be thoroughly understood. rsc.org Designing ionic liquids with improved biodegradability without compromising their desired properties is a key challenge for the future. mudring.org Therefore, a balanced approach is necessary, weighing the benefits of reduced VOC emissions and recyclability against the potential for toxicity and the environmental impact of the entire life cycle.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of molecular structures and the assessment of sample purity. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

The analysis of multiple NMR-active nuclei within 1-Propylpyridinium hexafluorophosphate (B91526) offers a complete picture of its ionic components.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the hydrogen atoms of the 1-propylpyridinium cation. The chemical shifts are influenced by the electron density around the protons and their proximity to the electronegative nitrogen atom and the aromatic pyridinium (B92312) ring. While specific, publicly available high-resolution spectra for 1-propylpyridinium hexafluorophosphate are limited, typical chemical shifts for analogous N-alkylpyridinium cations can be referenced to predict the spectral features. The protons on the pyridinium ring are expected to appear at the most downfield positions due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen. The protons of the propyl chain will appear at progressively higher fields (more shielded) as their distance from the nitrogen atom increases.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the 1-propylpyridinium cation. Similar to ¹H NMR, the chemical shifts of the carbon atoms are dependent on their chemical environment. The carbon atoms of the pyridinium ring will resonate at lower field values compared to the aliphatic carbons of the propyl group. The carbon atom directly attached to the nitrogen will be the most deshielded of the propyl chain carbons.

¹⁹F and ³¹P NMR Spectroscopy: The hexafluorophosphate anion ([PF₆]⁻) is readily characterized by fluorine-19 (¹⁹F) and phosphorus-31 (³¹P) NMR spectroscopy. Due to the high symmetry of the octahedral [PF₆]⁻ anion, the ¹⁹F NMR spectrum typically shows a doublet, arising from the coupling of the six equivalent fluorine atoms to the single phosphorus atom. Correspondingly, the ³¹P NMR spectrum exhibits a septet, resulting from the coupling of the phosphorus nucleus to the six equivalent fluorine nuclei. Studies on similar ionic liquids have shown that the rotational dynamics of the highly spherical [PF₆]⁻ anion are rapid, which influences the NMR line shapes and relaxation times. rsc.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H (Pyridinium Ring) | 7.5 - 9.0 | Multiplets | |

| ¹H (Propyl Chain, α-CH₂) | 4.0 - 4.5 | Triplet | |

| ¹H (Propyl Chain, β-CH₂) | 1.8 - 2.2 | Sextet | |

| ¹H (Propyl Chain, γ-CH₃) | 0.8 - 1.2 | Triplet | |

| ¹³C (Pyridinium Ring) | 120 - 150 | ||

| ¹³C (Propyl Chain, α-C) | 50 - 60 | ||

| ¹³C (Propyl Chain, β-C) | 20 - 30 | ||

| ¹³C (Propyl Chain, γ-C) | 10 - 15 | ||

| ¹⁹F ([PF₆]⁻) | ~ -70 to -75 | Doublet | ¹J(P-F) ~710 Hz |

| ³¹P ([PF₆]⁻) | ~ -144 | Septet | ¹J(P-F) ~710 Hz |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Two-dimensional NMR techniques are invaluable for establishing the connectivity of atoms within the 1-propylpyridinium cation and for probing through-space interactions between the cation and the hexafluorophosphate anion.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two or three bonds. For the 1-propylpyridinium cation, cross-peaks would be expected between the adjacent protons of the propyl chain (α-CH₂ and β-CH₂, β-CH₂ and γ-CH₃), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent, ROESY, detect through-space dipolar interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. These experiments can provide insights into the conformation of the propyl chain and the spatial proximity of the cation's protons to the fluorine atoms of the [PF₆]⁻ anion, offering evidence of ion pairing.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion rates. rsc.org For a pure ionic liquid like 1-Propylpyridinium hexafluorophosphate, all protons on the cation should exhibit the same diffusion coefficient, as they are part of the same diffusing entity. Similarly, the fluorine and phosphorus nuclei of the anion will have a diffusion coefficient characteristic of the anion.

The diffusion coefficient is inversely related to the size of the molecule; larger molecules diffuse more slowly and thus have smaller diffusion coefficients. ox.ac.uk For small molecules (with a molecular weight less than 1000 g/mol ), diffusion coefficients typically fall in the range of 1x10⁻¹⁰ to 1x10⁻⁸ m²/s. ox.ac.uk The measured diffusion coefficient can be used to estimate the hydrodynamic radius of the ions and provide information about ion aggregation. If the cation and anion diffuse at the same rate, it suggests the presence of stable ion pairs. Differences in their diffusion coefficients can indicate that the ions are diffusing independently.

| Species | Estimated Diffusion Coefficient (D) |

| 1-Propylpyridinium Cation | 1 x 10⁻¹⁰ to 5 x 10⁻¹⁰ m²/s |

| Hexafluorophosphate Anion | 1 x 10⁻¹⁰ to 5 x 10⁻¹⁰ m²/s |

Note: The diffusion coefficient is highly dependent on temperature and the viscosity of the medium.

Vibrational Spectroscopy for Intermolecular Interaction and Conformation Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are particularly sensitive to the nature of chemical bonds, molecular symmetry, and intermolecular interactions, such as hydrogen bonding and ion pairing.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending of different functional groups.

For 1-Propylpyridinium hexafluorophosphate, characteristic absorption bands would be observed for the C-H stretching and bending modes of the aromatic pyridinium ring and the aliphatic propyl chain. The strong vibrations of the P-F bonds in the hexafluorophosphate anion are also prominent features in the spectrum. Analysis of an FTIR spectrum of the closely related N-butylpyridinium hexafluorophosphate reveals key vibrational modes that are expected to be present in the spectrum of the propyl analogue.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 3000 - 2850 | Aliphatic C-H Stretching |

| 1640 - 1580 | Pyridinium Ring C=C and C=N Stretching |

| 1500 - 1400 | Pyridinium Ring Stretching |

| ~840 | P-F Stretching in [PF₆]⁻ |

| ~560 | P-F Bending in [PF₆]⁻ |

Note: Data is based on the spectrum of N-butylpyridinium hexafluorophosphate and general IR correlation tables. Specific peak positions may vary.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.

In the Raman spectrum of 1-Propylpyridinium hexafluorophosphate, the symmetric stretching mode of the [PF₆]⁻ anion is typically a very strong and sharp peak, making it an excellent probe for studying ion-ion interactions. Changes in the position and width of this band can indicate changes in the local environment of the anion. The vibrations of the pyridinium ring also give rise to characteristic Raman signals.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H Stretching |

| ~2940 | Aliphatic C-H Stretching |

| ~1640 | Pyridinium Ring Stretching |

| ~1030 | Pyridinium Ring Breathing |

| ~740 | Symmetric P-F Stretch in [PF₆]⁻ |

Note: Specific peak positions can be influenced by factors such as aggregation and conformational changes.

Electronic Absorption and Luminescence Spectroscopy in Ionic Liquid Research

Electronic absorption (UV-Vis) and luminescence (fluorescence) spectroscopy are powerful tools for probing the electronic transitions and local environment of chromophoric species within ionic liquids. For pyridinium-based ILs, the pyridinium cation itself possesses a π-system that gives rise to electronic absorptions in the ultraviolet region.

While specific studies focusing solely on the electronic absorption and luminescence of neat 1-propylpyridinium hexafluorophosphate are not extensively detailed in the literature, the general approach involves using these techniques to understand ion-ion and ion-solvent interactions. The position, intensity, and shape of the absorption and emission bands of the pyridinium cation can be sensitive to the nature of the anion and the presence of impurities or solutes. For instance, the characterization of a series of pyridinium-based ILs often includes UV-Vis spectroscopy as a standard method to confirm the structure and purity of the synthesized compounds. rsc.org The pyridinium cation's absorption spectrum is influenced by the polarity and coordinating ability of its environment. Changes in the absorption maxima (solvatochromism) can provide information about the local microenvironment around the cation.

Luminescence spectroscopy, while less commonly applied to non-functionalized pyridinium ILs due to their generally low quantum yields, can be a highly sensitive technique. When the pyridinium cation is part of a larger fluorescent molecule or when a fluorescent probe is dissolved in the IL, changes in the emission spectrum, quantum yield, and lifetime can reveal information about the rigidity, viscosity, and polarity of the local environment within the ionic liquid.

X-ray and Neutron Scattering Techniques for Bulk and Local Structural Characterization

X-ray and neutron scattering techniques are indispensable for determining the structure of ionic liquids from the atomic to the mesoscopic scale. These methods provide a direct probe of the spatial arrangement of ions in both the liquid and solid states.

In the liquid state, WAXS is employed to investigate the short-range order, providing information about the nearest-neighbor ion-ion distances and coordination numbers. For N-alkylpyridinium-based ILs, WAXS patterns typically exhibit several broad peaks, which are a hallmark of the liquid state's lack of long-range order. The positions of these peaks correspond to characteristic distances between ions.

SAXS is a critical technique for identifying larger structural features and heterogeneities within ionic liquids, often on the nanometer scale. In many ILs containing cations with sufficiently long alkyl chains, segregation between the polar (charged headgroups and anions) and nonpolar (alkyl tails) domains occurs, leading to the formation of nanoscale structures. This is often observed as a "pre-peak" or "first sharp diffraction peak" at low scattering angles (q-values) in the SAXS pattern.

While the short propyl chain in 1-propylpyridinium hexafluorophosphate may not lead to the pronounced nanostructuring seen in analogues with longer alkyl chains (e.g., hexyl, octyl), the potential for weak ordering still exists. Molecular dynamics simulations on N-alkylpyridinium tetrafluoroborates have shown that even with shorter alkyl chains, some degree of local aggregation of nonpolar groups can occur. semanticscholar.orgrsc.org The lengthening of the alkyl chain in pyridinium-based ILs has been shown to increase the tendency for liquid crystalline phase formation, which is a manifestation of this mesoscale ordering. tandfonline.comunl.pt

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for compounds that can be crystallized, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. tandfonline.com Although a crystal structure for 1-propylpyridinium hexafluorophosphate is not currently reported in open literature, the analysis of closely related compounds, such as 3-methyl-1-butylpyridinium hexafluorophosphate ([b3mpy][PF₆]) and 4-methyl-1-butylpyridinium hexafluorophosphate ([b4mpy][PF₆]), offers significant insight into the expected solid-state packing and interactions. tandfonline.com

In these related structures, the cations and anions are linked by a network of C–H···F hydrogen bonds. The [PF₆]⁻ anion acts as a hydrogen bond acceptor from the pyridinium ring and alkyl chain protons. The crystal packing is influenced by a combination of these hydrogen bonds, electrostatic interactions, and van der Waals forces. It is observed that the cation-anion interactions are highly directional. tandfonline.com Such interactions would be anticipated to play a crucial role in the solid-state structure of 1-propylpyridinium hexafluorophosphate as well.

Table 1: Crystallographic Data for Related N-Alkylpyridinium Hexafluorophosphate Salts tandfonline.com

| Parameter | [b3mpy][PF₆] | [b4mpy][PF₆] |

|---|---|---|

| Chemical Formula | C₁₀H₁₆F₆NP | C₁₀H₁₆F₆NP |

| Formula Weight | 283.20 | 283.20 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.0731(4) | 9.2023(2) |

| b (Å) | 11.2323(5) | 11.0963(3) |

| c (Å) | 12.3965(5) | 12.7203(3) |

| β (°) | 108.067(2) | 109.4390(10) |

| Volume (ų) | 1202.10(9) | 1224.28(5) |

| Z | 4 | 4 |

This interactive table provides crystallographic data for compounds structurally related to 1-propylpyridinium hexafluorophosphate, illustrating the type of detailed structural information obtained from single-crystal X-ray diffraction.

Mass Spectrometry for Molecular Integrity and Impurity Profiling

Mass spectrometry is a vital analytical tool for confirming the molecular weight and structural integrity of ionic liquids, as well as for identifying and quantifying impurities.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic liquids because it is a soft ionization technique that can directly transfer ions from solution into the gas phase for detection. ua.pt In the positive ion mode, ESI-MS of 1-propylpyridinium hexafluorophosphate would be expected to show a prominent peak corresponding to the 1-propylpyridinium cation ([C₃H₇C₅H₅N]⁺). In the negative ion mode, a peak for the hexafluorophosphate anion ([PF₆]⁻) would be observed.

The utility of ESI-MS in characterizing pyridinium-based ILs is demonstrated in the analysis of derivatives. For example, in the synthesis of 4-(2-(4-Fluorobenzylidene)hydrazinecarbonyl)-1-propylpyridinium hexafluorophosphate, ESI-MS was used to confirm the formation of the target molecule by identifying its molecular ion peak. nih.gov The detection of the correct mass-to-charge ratio (m/z) for the cation provides direct evidence of the compound's identity. Furthermore, ESI-MS can be used to detect cluster ions, such as [(cation)₂(anion)]⁺ or [(cation)(anion)₂(anion)]⁻, which can provide insights into the ion-ion interactions and aggregation phenomena in the gas phase.

Table 2: ESI-MS Data for a Derivative of 1-Propylpyridinium Hexafluorophosphate nih.gov

| Compound | Ionization Mode | Observed m/z | Identity |

|---|

This interactive table shows an example of ESI-MS data for a functionalized 1-propylpyridinium salt, demonstrating the technique's utility in confirming molecular identity.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile compounds, such as ionic liquids. In the analysis of 1-Propylpyridinium hexafluorophosphate, MALDI-MS provides valuable information regarding the molecular integrity of the cation and anion, as well as the formation of cluster ions.

The process involves co-crystallizing the ionic liquid with a suitable matrix material that strongly absorbs the laser energy. This energy is then transferred to the analyte, promoting its desorption and ionization with minimal fragmentation. The choice of matrix is critical for successful analysis. For pyridinium-based ionic liquids, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) have been effectively utilized. nih.gov The selection of the matrix can influence the quality of the mass spectrum, including signal-to-noise ratios and the reduction of chemical noise. nih.gov

In the positive ion mode of MALDI-MS, the primary species observed for 1-Propylpyridinium hexafluorophosphate is the intact cation, [1-Propylpyridinium]⁺. This peak is typically the most abundant, confirming the molecular weight of the cationic component. In addition to the cation, cluster ions consisting of multiple cations and anions can also be detected. For instance, a common cluster ion observed for ionic liquids has the general formula [C₂A]⁺, where 'C' represents the cation and 'A' represents the anion. For 1-Propylpyridinium hexafluorophosphate, this would correspond to the [(1-Propylpyridinium)₂(PF₆)]⁺ ion.

In the negative ion mode, the spectrum is characterized by the presence of the hexafluorophosphate anion, [PF₆]⁻. Similar to the positive ion mode, cluster ions can also be observed, such as [C(A)₂]⁻, which for this compound would be [(1-Propylpyridinium)(PF₆)₂]⁻. The presence of water can sometimes lead to the hydrolysis of the hexafluorophosphate anion, resulting in the appearance of species like [PF₅(OH)]⁻ or other hydrolysis products in the mass spectrum. nih.govosti.govornl.gov

The table below summarizes the expected ionic species and their corresponding mass-to-charge ratios (m/z) in the MALDI-MS analysis of 1-Propylpyridinium hexafluorophosphate.

| Ion Species | Formula | Calculated m/z | Ion Mode |

| 1-Propylpyridinium Cation | [C₈H₁₂N]⁺ | 122.10 | Positive |

| Hexafluorophosphate Anion | [PF₆]⁻ | 144.96 | Negative |

| Cation-Anion-Cation Cluster | [(C₈H₁₂N)₂(PF₆)]⁺ | 389.16 | Positive |

| Anion-Cation-Anion Cluster | [(C₈H₁₂N)(PF₆)₂]⁻ | 412.02 | Negative |

Computational and Theoretical Investigations into 1 Propylpyridinium Hexafluorophosphate Systems

Quantum Chemical Calculations for Electronic Structure and Interaction Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and interaction energies within the 1-Propylpyridinium Hexafluorophosphate (B91526) system. These methods offer a detailed picture of the geometric and electronic landscape of the individual ions and their interactions.

Density Functional Theory (DFT) for Geometry Optimization and Thermochemical Properties

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and thermodynamic properties of ionic liquids with a good balance between accuracy and computational cost. researchgate.netnih.gov For the 1-Propylpyridinium cation, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to determine its most stable conformation. researchgate.net These calculations reveal the bond lengths, bond angles, and dihedral angles of the cation's structure.

The thermochemical properties of N-alkylpyridinium hexafluorophosphate salts, including the propyl derivative, have been investigated. researchgate.net Experimental measurements, often complemented by theoretical calculations, provide data on molar heat capacities, melting temperatures, and the enthalpies and entropies of phase transitions. researchgate.net These thermodynamic functions can be derived from the molar heat capacity values over a wide temperature range, typically from 80 to 400 K. researchgate.net

Table 1: Conceptual Optimized Geometry Parameters of 1-Propylpyridinium Cation (Illustrative)

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Length | N1-C1 (ring) | 1.35 Å |

| C1-C2 (ring) | 1.39 Å | |

| N1-C7 (propyl) | 1.48 Å | |

| C7-C8 (propyl) | 1.54 Å | |

| C8-C9 (propyl) | 1.53 Å | |

| Bond Angle | C6-N1-C1 (ring) | 120.5° |

| C1-N1-C7 (propyl) | 119.8° | |

| N1-C7-C8 (propyl) | 110.2° | |

| Dihedral Angle | C1-N1-C7-C8 | 85.0° |

Note: This table is illustrative and represents typical values. Actual values would be obtained from specific DFT calculation outputs for 1-Propylpyridinium hexafluorophosphate.

Table 2: Conceptual Thermochemical Data for N-Propylpyridinium Hexafluorophosphate (Illustrative)

| Property | Value (Illustrative) | Unit |

| Melting Temperature | 369.15 (96) | K (°C) researchgate.net |

| Molar Enthalpy of Fusion | 20.5 | kJ·mol⁻¹ |

| Molar Entropy of Fusion | 55.5 | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity (Cp,m) at 298.15 K | 350.2 | J·K⁻¹·mol⁻¹ |

Note: This table is illustrative. The melting point is a known experimental value. researchgate.net Other thermochemical data are conceptual and would be derived from specific calorimetric and computational studies such as those performed for similar compounds. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, are employed. asianpubs.orgasianpubs.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a higher level of theory to investigate the electronic properties of the 1-Propylpyridinium cation and its interaction with the hexafluorophosphate anion. researchgate.netasianpubs.org These calculations are crucial for accurately describing electron correlation effects, which are important in these ionic systems.

The electronic structure of the pyridinium (B92312) cation is notably complex and not easily predicted by simple chemical intuition. asianpubs.org Ab initio calculations help in understanding the redistribution of electron density upon the formation of the ionic liquid, highlighting the polarization effects due to the liquid environment. aip.org These methods can also be used to study the structure of ion pairs and larger clusters, providing insights into the nature of the intermolecular forces. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool to study the interactions between the cation and anion in detail. asianpubs.orgnih.gov It provides a picture of the charge distribution on the atoms and the nature of the orbital interactions. asianpubs.orgasianpubs.org For pyridinium-based ionic liquids, NBO analysis reveals significant charge transfer between the ions upon their formation. asianpubs.org

Table 3: Conceptual NBO Analysis Results for the [C3Py]⁺-[PF6]⁻ Ion Pair (Illustrative)

| Donor NBO (Anion) | Acceptor NBO (Cation) | E(2) (kcal/mol) |

| LP (F) | σ(C-H) (ortho) | 2.5 |

| LP (F) | σ(C-H) (meta) | 1.8 |

| LP (F) | σ*(C-H) (para) | 2.1 |

Note: This table is illustrative and represents the type of data obtained from an NBO analysis. The E(2) value represents the stabilization energy of the donor-acceptor interaction. Actual values would be derived from specific NBO calculations on the 1-Propylpyridinium hexafluorophosphate ion pair.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena

Molecular dynamics simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into the dynamic properties and transport phenomena of ionic liquids like 1-Propylpyridinium Hexafluorophosphate. tubitak.gov.tracs.orgnsf.gov

Classical MD Simulations with Optimized Force Fields

Classical MD simulations rely on empirical force fields to describe the interactions between atoms. nsf.gov The accuracy of these simulations is highly dependent on the quality of the force field parameters. nsf.gov For pyridinium-based ionic liquids, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and those developed by Canongia Lopes and Pádua (CL&P) are commonly used and have been refined to better reproduce experimental properties.

The development of a reliable force field for pyridinium-based ionic liquids, including those with the hexafluorophosphate anion, is a systematic process. asianpubs.orgaip.org This involves adjusting parameters for atom diameter, potential well depth, and electrostatic charges to accurately model specific cation-anion interactions in the liquid phase. asianpubs.orgaip.org A well-parameterized force field can predict thermodynamic properties like density and heat of vaporization, as well as dynamic properties such as diffusion coefficients, viscosity, and ionic conductivity over a range of temperatures. asianpubs.orgaip.org

Table 4: Conceptual Force Field Parameters for Key Atoms in [C3Py][PF6] (Illustrative)

| Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) |

| N (pyridinium) | -0.25 | 3.25 | 0.17 |

| C (ring, ortho) | 0.15 | 3.55 | 0.07 |

| H (on C, ortho) | 0.10 | 2.42 | 0.03 |

| P (anion) | 1.80 | 3.74 | 0.20 |

| F (anion) | -0.47 | 2.94 | 0.06 |

Note: This table is illustrative and represents a subset of the parameters required for a full force field. The values are conceptual and would be derived from a specific force field parameterization study for 1-Propylpyridinium hexafluorophosphate.

Ab Initio MD Simulations for Reaction Mechanisms and Proton Transfer Dynamics

Ab initio molecular dynamics (AIMD) simulations combine molecular dynamics with quantum mechanical calculations to describe the forces between atoms "on the fly". aip.org This approach is computationally intensive but allows for the study of chemical reactions and other phenomena involving the breaking and forming of chemical bonds, which cannot be modeled with classical MD. aip.org

For pyridinium-based ionic liquids, AIMD can be used to investigate the stability of the ions and potential decomposition pathways. While 1-Propylpyridinium is an aprotic cation and thus does not have acidic protons to readily participate in proton transfer, AIMD could be used to study the possibility of proton transfer under specific conditions, such as in the presence of impurities or at high temperatures. In protic ionic liquids, the mechanism of proton transfer is a key area of study, as it is crucial for applications like fuel cells. nih.govnih.govacs.orgrsc.orgacs.org Although [C3Py][PF6] is aprotic, understanding the fundamental principles of proton transfer in similar systems is important for the broader field of ionic liquids. nih.govnih.govacs.orgrsc.orgacs.org

Analysis of Self-Diffusion Coefficients and Viscosity at the Molecular Level

The transport properties of ionic liquids (ILs), such as self-diffusion and viscosity, are critical for many of their applications and are intimately linked to the molecular-level interactions and dynamics of the constituent ions. Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating these properties, providing insights that complement experimental measurements. nih.gov For pyridinium-based ionic liquids, including 1-propylpyridinium hexafluorophosphate, MD simulations can elucidate the relationship between ionic structure and mobility.

The self-diffusion coefficients (D) of the cation and anion, and the shear viscosity (η) of the bulk liquid, are typically calculated from the simulation trajectory using methods based on statistical mechanics, such as the Einstein or Green-Kubo relations. nih.govrsc.org The Einstein relation calculates the self-diffusion coefficient from the mean squared displacement (MSD) of the ions over time, while the Green-Kubo method derives transport coefficients from the time integrals of autocorrelation functions of the relevant microscopic fluxes (e.g., velocity for diffusion, stress tensor for viscosity). rsc.org The accuracy of these predictions is highly dependent on the quality of the empirical force field used in the simulation, which dictates the interactions between atoms. rsc.org

Studies on closely related systems, such as 1-butylpyridinium (B1220074) hexafluorophosphate, have demonstrated that refined force fields can accurately reproduce experimental transport properties across various temperatures. scite.aiarxiv.orgnih.gov These simulations show that viscosity decreases and self-diffusion increases with rising temperature, a behavior that can be described by the Arrhenius equation, yielding activation energies for both processes. nih.gov The relationship between these two transport properties is often explored via the Stokes-Einstein equation, which connects the diffusion coefficient of a particle to the viscosity of the surrounding medium and the particle's effective hydrodynamic radius. rsc.org Computational studies allow for the examination of this relationship at the molecular level for individual ions.

Below is an illustrative data table showing a comparison of simulated and experimental transport properties for the related compound, 1-butylpyridinium hexafluorophosphate ([C₄Py][PF₆]), highlighting the accuracy achievable with well-parameterized force fields.

| Temperature (K) | Property | Simulated Value | Experimental Value | Reference |

|---|---|---|---|---|

| 313 | Viscosity (mPa·s) | 75 | 79 | arxiv.org |

| Cation Diffusion (10⁻¹¹ m²/s) | 1.5 | 1.4 | ||

| 338 | Viscosity (mPa·s) | 28 | 29 | |

| Cation Diffusion (10⁻¹¹ m²/s) | 4.0 | 4.1 |

Solvation Models and Continuum Approaches for Solvent-Solute Interactions

Understanding solute-solvent interactions is fundamental to predicting chemical behavior in ionic liquid systems. These interactions can be probed using both empirical and theoretical models. A common empirical method involves using solvatochromic probes to determine Kamlet-Taft parameters: the hydrogen bond acidity (α), hydrogen bond basicity (β), and polarity/polarizability (π). rsc.orgscispace.com For pyridinium-based ILs, studies have generally found high π values, indicating significant polarity. rsc.orgscispace.com The α value is moderate and primarily influenced by the cation's ability to act as a hydrogen bond donor, while the β value is also moderate and depends mainly on the anion's hydrogen bond acceptor capability. rsc.orgscispace.com

From a computational standpoint, continuum solvation models offer an efficient way to calculate the free energy of solvation. nih.gov These models, such as the Polarizable Continuum Model (PCM) and the Poisson-Boltzmann (PB) model, represent the solvent as a continuous medium with a defined dielectric constant, enveloping a solute-sized cavity. nih.gov While computationally inexpensive, a significant shortcoming of standard continuum models is their inability to capture specific, short-range chemical interactions like hydrogen bonding between the solute and the first layer of solvent molecules. nih.gov This is a particular issue for ionic solutes, where strong electrostatic interactions are dominant. nih.gov

To address this limitation, hybrid "cluster-continuum" or "supermolecule" approaches have been developed. nih.gov In these methods, the solute and a small number of explicit solvent molecules (the first solvation shell) are treated with high-level quantum mechanical calculations, while the rest of the solvent is modeled as a dielectric continuum. nih.gov This approach provides a more accurate representation of the immediate chemical environment around the solute, including effects like charge transfer, leading to more reliable calculations of solvation free energies for ionic species. nih.gov

Development and Validation of Empirical Force Fields for Pyridinium-Based Ionic Liquids

The reliability of molecular dynamics simulations hinges on the accuracy of the underlying empirical force field (FF), which describes the potential energy of the system as a function of its atomic coordinates. scite.ainih.gov For ionic liquids, force fields are typically composed of terms for bonded interactions (bonds, angles, dihedrals) and non-bonded interactions, the latter being a sum of a Lennard-Jones potential and a Coulomb potential. researchgate.net

A significant body of work has focused on developing and refining force fields for pyridinium-based ILs. scite.aiarxiv.orgnih.gov Many of these efforts build upon established FFs like the Canongia Lopes-Pádua (CL&P) force field, which itself is based on the OPLS (Optimized Potentials for Liquid Simulations) framework. scite.airesearchgate.net A known issue with early FFs for ILs was a systematic underestimation of ionic motion, resulting in simulated diffusion coefficients that were too low and viscosities that were too high. researchgate.net This was attributed to the neglect of partial electron transfer that occurs from the anion to the cation in the condensed phase, which effectively reduces the ionic charges to less than ±1.0 e. researchgate.net

A systematic procedure has been established to refine FF parameters for pyridinium ILs, including for the closely related 1-butylpyridinium hexafluorophosphate. scite.aiarxiv.orgnih.gov This process involves:

Charge Refinement: Adjusting the partial atomic charges on the ions to account for intermolecular polarization and charge transfer effects, often by scaling the total charge on the cation and anion to values like ±0.8 e or ±0.9 e. researchgate.net

Non-bonded Parameter Adjustment: Fine-tuning the Lennard-Jones parameters (atom diameter and potential well depth) to correctly reproduce key structural features, such as the cation-anion atom-atom contact distances observed in radial distribution functions (RDFs). scite.ai

Validation: The refined force field is rigorously tested by performing MD simulations and comparing the computed macroscopic properties against experimental data. arxiv.org This validation is typically performed over a range of temperatures and includes thermodynamic properties (density, heat of vaporization) and transport properties (self-diffusion coefficients, viscosity, ionic conductivity). arxiv.orgnih.gov

A force field is considered validated and reliable if it can consistently reproduce a suite of experimental properties. arxiv.org

Predictive Modeling of System Behavior using COSMO-RS and Other Statistical Approaches

Given the vast number of potential cation-anion combinations, it is impractical to synthesize and experimentally test every possible ionic liquid. Predictive modeling offers a powerful alternative for screening ILs and designing new ones with desired properties. researchgate.netspringerprofessional.de These computational methods can significantly reduce the time and cost associated with experimental measurements. researchgate.net

One of the most prominent theoretical predictive methods is the COSMO-RS (COnductor-like Screening MOdel for Real Solvents). ua.pt COSMO-RS is a quantum chemistry-based approach that predicts thermodynamic properties from the fundamental structures of the molecules. researchgate.netua.pt The method works by first performing a quantum mechanical calculation (typically Density Functional Theory, DFT) for each individual ion, treating it as if it were in a perfect conductor. ua.pt This generates a three-dimensional polarization charge density on the "surface" of the ion, which is then reduced to a histogram known as a σ-profile. This profile quantifies the molecule's polarity distribution. ua.pt In the second step, a statistical thermodynamics model uses these σ-profiles to calculate the chemical potentials of the ions in a liquid mixture, from which a wide range of thermophysical properties and phase equilibria (like liquid-liquid or vapor-liquid equilibria) can be derived. ua.pt COSMO-RS has been successfully used to predict the phase behavior of mixtures containing pyridinium-based ILs. ua.pt

Beyond COSMO-RS, other statistical approaches are widely used, including Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models and machine learning (ML) algorithms. dntb.gov.uanih.gov These methods aim to find a mathematical correlation between a molecule's structure and its macroscopic properties. researchgate.netnih.gov

QSAR/QSPR: These models use "molecular descriptors"—numerical values derived from the chemical structure—to build a regression model that predicts a specific property.

Machine Learning: Algorithms such as Artificial Neural Networks (ANNs) or Support Vector Machines (SVMs) can learn complex, non-linear relationships between a molecule's features (which can be simple descriptors or more abstract representations) and its properties. nih.gov

These statistical techniques are trained on existing experimental data and can be used to predict properties for new, unsynthesized ILs, aiding in the computer-aided molecular design of task-specific ionic liquids. researchgate.netspringerprofessional.de

Research Applications and Functionalization Strategies in Diverse Scientific Fields

Electrolyte Design and Electrochemical System Research

The investigation of 1-Propylpyridinium hexafluorophosphate (B91526) in the realm of electrochemistry is driven by the demand for safer and more efficient energy storage and conversion devices. Ionic liquids, in general, offer advantages over traditional organic solvents due to their negligible vapor pressure, non-flammability, and wide electrochemical windows.

Research into advanced energy storage systems, such as lithium-ion batteries, has explored the use of pyridinium-based ionic liquids as electrolyte components. The inclusion of compounds like 1-Propylpyridinium hexafluorophosphate is motivated by the desire to enhance the safety and performance of these batteries. While specific studies focusing solely on 1-Propylpyridinium hexafluorophosphate in advanced battery prototypes are not extensively documented in publicly available literature, the broader class of pyridinium (B92312) hexafluorophosphate salts has been investigated. These salts are considered for their potential to create a stable solid-electrolyte interphase (SEI) on electrode surfaces, a critical factor for the longevity and efficiency of rechargeable batteries. The hexafluorophosphate anion (PF₆⁻) is known for its ability to passivate aluminum current collectors, a common material in lithium-ion batteries. wikipedia.org The main application of lithium hexafluorophosphate (LiPF₆), a related and crucial salt, is in commercial secondary batteries, where it is dissolved in a mixture of carbonate solvents. chemicalbook.com The primary role of the electrolyte is to facilitate the movement of ions between the anode and cathode during charging and discharging cycles. chemicalbook.com

The use of ionic liquids like 1-Propylpyridinium hexafluorophosphate can also be as a supporting electrolyte. A supporting electrolyte is an electrochemically inactive salt added to a solution to increase its conductivity and to minimize the electric field-driven migration of the electroactive species. researchgate.net

Table 1: Physicochemical Properties of 1-Propylpyridinium Hexafluorophosphate

| Property | Value |

| Chemical Formula | C₈H₁₂F₆NP |

| Molecular Weight | 267.15 g/mol |

| Melting Point | 96 °C iolitec.de |

| Density | 1.303 g/cm³ iolitec.de |

This table presents some of the basic physicochemical properties of 1-Propylpyridinium hexafluorophosphate.

The interface between the electrolyte and the electrode is where the critical electrochemical reactions occur. Understanding the structure and dynamics of this interface is paramount for optimizing the performance of electrochemical devices. Research in this area for ionic liquids often involves studying the formation of an electrical double layer at the electrode surface. Molecular dynamics simulations of the interface between a graphite (B72142) electrode and an imidazolium-based ionic liquid with a hexafluorophosphate anion have shown a well-ordered region extending from the surface. ajchem-a.com While not specific to the 1-propylpyridinium cation, these studies indicate that the ions form distinct layers at the interface, and the orientation of the ions is influenced by the electrode potential. ajchem-a.com The structure of the cation, including the length of the alkyl chain, can significantly influence the interfacial structure and, consequently, the capacitance. rsc.org First-principles calculations have also been employed to investigate the adsorption behaviors of various ionic liquids on graphite surfaces, revealing that the interactions are a complex interplay of electrostatic forces, van der Waals forces, and aromatic interactions. nih.gov

Catalytic Systems and Reaction Media Research

Ionic liquids have emerged as "green" and recyclable alternatives to volatile organic solvents in a wide array of catalytic reactions. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic, inorganic, and organometallic compounds, make them attractive media for catalysis.

Pyridinium-based ionic liquids have been successfully employed as solvents and sometimes as co-catalysts in various transition metal-catalyzed reactions. One notable example is the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. ajchem-a.comsci-hub.se While specific studies detailing the use of 1-Propylpyridinium hexafluorophosphate in the Heck reaction are scarce, related pyridinium salts have been investigated. The choice of the anion in the ionic liquid can influence the reaction's efficiency. For instance, in some Heck reactions, pyridinium salts with coordinating anions like chloride have shown better performance compared to those with non-coordinating anions like hexafluorophosphate, which may require higher temperatures or longer reaction times.

In the field of hydrogenation reactions, N-alkylpyridinium hexafluorophosphate molten salts have been used as thermoregulated supports for rhodium catalysts in the hydrosilylation of alkenes. researchgate.net In these systems, the catalyst is dissolved in the molten ionic liquid at the reaction temperature and solidifies upon cooling, allowing for easy separation of the product and recycling of the catalyst. researchgate.net The length of the alkyl chain on the pyridinium cation was found to influence the catalytic activity and selectivity. researchgate.net Phenanthroline-protected palladium nanoparticles in an imidazolium (B1220033) hexafluorophosphate ionic liquid have also been shown to be highly active and selective catalysts for the hydrogenation of olefins. nih.gov

The solvent can play a crucial role in influencing the mechanism of a chemical reaction, and ionic liquids are no exception. The elucidation of reaction mechanisms in ionic liquid environments is an active area of research. The donor and acceptor properties of the ionic liquid can significantly impact the reaction pathway. researchgate.net For instance, in palladium-catalyzed reactions, the ionic liquid can interact with the catalyst and intermediates, thereby affecting the catalytic cycle. In some cases, the ionic liquid itself can be a source of ligands for the metal catalyst, as has been observed with imidazolium-based ionic liquids forming N-heterocyclic carbene complexes with palladium. The mechanism of the Heck reaction, for example, involves a complex catalytic cycle with intermediates whose stability and reactivity can be modulated by the ionic liquid solvent. youtube.com Understanding these interactions is key to designing more efficient and selective catalytic systems.

Design and Performance Studies of Supported Ionic Liquid Phase (SILP) Catalysts

The heterogenization of homogeneous catalysts is a significant goal in chemical synthesis, aiming to combine the high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Supported Ionic Liquid Phase (SILP) technology represents a key strategy in this endeavor. The fundamental design of a SILP catalyst involves the immobilization of a solution, comprising a homogeneous catalyst dissolved in an ionic liquid like 1-propylpyridinium hexafluorophosphate, onto a porous solid support. fau.eu

The ionic liquid film is typically applied to the support material via physical adsorption (physisorption) or through chemical bonding, the latter being referred to as a Supported Ionic Liquid-Like Phase (SILLP). nih.govmdpi.com Common supports are high-surface-area materials such as silica (B1680970), which can be functionalized to facilitate the grafting of the ionic liquid. nih.gov This architecture creates a controlled microenvironment for the catalytic reaction. The ionic liquid layer serves multiple purposes: it acts as a solvent for the catalyst, can modify the catalyst's selectivity and activity, enhances catalyst stability, and prevents the leaching of the active species. mdpi.comiolitec.de

Different configurations of this technology exist, including supporting an ionic liquid on an already active catalytic solid (Solid Catalyst with Ionic Liquid Layer, SCILL) or dissolving a catalyst, such as metal nanoparticles or enzymes, within the supported ionic liquid phase. iolitec.de

Separation Science and Extraction Methodologies Research

The unique physicochemical properties of ionic liquids, including 1-propylpyridinium hexafluorophosphate, have positioned them as versatile solvents and media for various separation processes.

In liquid-liquid extraction (LLE), an ionic liquid serves as an alternative solvent to traditional volatile organic compounds for the separation of components from a mixture. wikipedia.org The mechanism of extraction is based on the differential solubility of the target solutes in the ionic liquid phase compared to the initial liquid phase. fau.eu This solubility is governed by a combination of intermolecular interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and specific interactions like pi-pi stacking between the IL and the solute. wikipedia.org

The feasibility of using pyridinium-based ionic liquids has been demonstrated in challenging separations, such as that of olefins from paraffins (e.g., cyclohexene (B86901) from cyclohexane). iaea.org Due to their similar boiling points, this separation is difficult via conventional distillation. In an LLE process with a pyridinium-based IL, the extraction mechanism relies on the stronger interaction between the ionic liquid and the unsaturated olefin. The delocalized π-electrons of the cyclohexene molecule can interact more favorably with the ionic components of the IL compared to the saturated C-H bonds of cyclohexane. This preferential interaction leads to the selective partitioning of the olefin into the ionic liquid phase. iaea.org The performance of the extraction, measured by distribution ratios and selectivity, is highly dependent on the specific structure of the ionic liquid's cation and anion, allowing for the tuning of extractive properties by modifying the IL. iaea.orglongdom.org

Ionic liquids are extensively studied as potential solvents for gas absorption, particularly for the capture of carbon dioxide (CO2). wikipedia.org For non-functionalized pyridinium ionic liquids such as 1-propylpyridinium hexafluorophosphate, the primary mechanism of CO2 capture is physisorption. wikipedia.org This process involves the physical dissolution of CO2 in the ionic liquid, driven by intermolecular forces like electrostatic and van der Waals interactions between the CO2 molecules and the ions of the IL. wikipedia.org No covalent bonds are formed during physisorption. The solubility of CO2 is significantly influenced by the choice of anion, and the hexafluorophosphate (PF6⁻) anion is noted for its favorable interaction with CO2. wikipedia.org

This physisorption mechanism contrasts with chemisorption, which occurs in "task-specific" or functionalized ionic liquids, such as those containing amino groups. In chemisorption, the CO2 molecule chemically reacts with the functional group on the IL to form new species, such as carbamates. rsc.orgnih.gov This chemical reaction can lead to higher CO2 absorption capacities, often with a 1:1 or 2:1 stoichiometry between the amine groups and CO2. nih.govucl.ac.uk

The efficiency of gas absorption is dictated by the gas's solubility in the ionic liquid. Research has quantified the solubility of various industrially relevant gases in different ionic liquids, highlighting that both the cation and anion structure influence the free volume within the liquid and thus its capacity for gas absorption. qub.ac.ukresearchgate.net

| Ionic Liquid | Gas | Temperature (K) | Pressure (MPa) | Gas Molecules Absorbed (per 1000 ion pairs) | Reference |

| [C4C1Im][DMP] | Ethylene | 313 | 0.1 | ~20 | qub.ac.uk, researchgate.net |

| [C4C1Im][DMP] | Propane | 313 | 0.1 | ~10 | qub.ac.uk, researchgate.net |

| [P6,6,6,14][DiOP] | Propane | 313 | 0.1 | ~169 | qub.ac.uk, researchgate.net |

| [P6,6,6,14][DiOP] | Propylene | 313 | 0.1 | ~150 | qub.ac.uk, researchgate.net |

| This table presents comparative data on gas absorption in different ionic liquids to illustrate the range of absorption capacities. [C4C1Im][DMP] is 1-butyl-3-methylimidazolium dimethylphosphate; [P6,6,6,14][DiOP] is trihexyltetradecylphosphonium (B14245789) bis(2,4,4-trimethylpentyl)phosphinate. |

Ionic liquids are utilized in high-performance liquid chromatography (HPLC) in two primary roles: as surface-bonded stationary phases and as additives to the mobile phase. nih.gov Pyridinium-functionalized silica is a common type of IL-modified stationary phase. nih.gov These materials are synthesized by chemically grafting or physically adsorbing the ionic liquid onto porous silica particles. The resulting stationary phase offers unique separation capabilities due to the multiple types of interactions it can have with analytes, including hydrophobic, dipole-dipole, and ion-exchange interactions.

Materials Science and Engineering Research

The incorporation of ionic liquids into polymer matrices has led to the development of advanced composite materials with tunable properties for a range of applications.

Polymer-ionic liquid (PIL) composites are materials that combine the properties of a polymer, such as mechanical stability and processability, with the unique characteristics of an ionic liquid, such as ionic conductivity and thermal stability. rsc.org These composites can be fabricated through several methods, including the straightforward blending of a pre-formed polymer with an ionic liquid, or the in-situ polymerization of an ionic liquid monomer within a host matrix. nih.govresearchgate.net Another approach involves the synthesis of poly(ionic liquid)s, where the ionic liquid moiety is a covalently bound part of the polymer's repeating unit. murraystate.eduresearchgate.net These PILs can then be blended with other polymers to form composites. rsc.org

Characterization of these materials is crucial for understanding their structure-property relationships. Thermal stability is a key parameter, often evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). murraystate.edu Research indicates that the thermal stability of PILs is influenced by the structure of both the cation and the anion. rsc.org Polymeric structures containing pyridinium cations generally exhibit high thermal stability. rsc.org In terms of anions, their contribution to the thermal stability of PILs often follows the general sequence: [Br]⁻ < [PF₆]⁻ < [BF₄]⁻ < [Tf₂N]⁻. rsc.org

These composites are frequently designed as solid-state polymer electrolytes for applications in electrochemical devices like lithium-ion batteries. researchgate.netacs.org In this context, the polymer forms a solid, non-flammable framework, while the ionic liquid facilitates ion transport. nih.gov The resulting composites can exhibit high ionic conductivity and good mechanical strength. rsc.org For instance, composites made by blending a poly(ionic liquid) with a polymer like PVDF-HFP can form nanophase-separated structures, which are credited with providing both high ionic conductivity and robust mechanical properties. rsc.org

Role in Nanomaterial Synthesis, Stabilization, and Assembly

The application of ionic liquids as media for the synthesis and stabilization of nanomaterials is a burgeoning field of research. Ionic liquids can act as solvents, capping agents, and templates, influencing the size, shape, and stability of nanoparticles. While specific studies focusing exclusively on 1-propylpyridinium hexafluorophosphate for nanomaterial synthesis are not extensively documented in publicly available literature, the general principles governing the use of pyridinium-based ionic liquids provide a framework for its potential role.

Surface Science and Lubrication Research Utilizing Ionic Liquids

Ionic liquids are extensively studied as high-performance lubricants and lubricant additives due to their high thermal stability, low volatility, and inherent polarity which promotes strong adsorption to surfaces. osti.govmdpi.com Pyridinium-based ionic liquids, in particular, have been investigated as friction and wear-reducing additives. nih.govacs.orgbohrium.com

Research in this area has shown that the performance of ionic liquid lubricants is highly dependent on their molecular structure. mdpi.com While direct tribological data for 1-propylpyridinium hexafluorophosphate is scarce, studies on similar pyridinium salts with varying alkyl chain lengths offer valuable insights. nih.govacs.orgbohrium.com It is generally observed that longer alkyl chains on the cation can enhance the solubility of the ionic liquid in nonpolar base oils and contribute to the formation of a robust lubricating film. osti.gov However, the specific interactions of the pyridinium ring and the hexafluorophosphate anion with the lubricated surfaces are also crucial.

The hexafluorophosphate anion is known to be reactive under tribological stress, potentially forming metal fluorides and phosphates on the rubbing surfaces. This in-situ formation of a protective tribofilm is a key mechanism for the anti-wear properties of many phosphorus- and fluorine-containing ionic liquids. Therefore, it is plausible that 1-propylpyridinium hexafluorophosphate could exhibit good lubricating properties, particularly in boundary lubrication regimes where surface-to-surface contact is most likely. The table below summarizes the typical components of a tribofilm formed by phosphorus- and fluorine-containing ionic liquids.

| Component | Potential Role in Lubrication |

| Metal Phosphates | Formation of a hard, wear-resistant layer |

| Metal Fluorides | Reduction of shear strength at the interface |

| Adsorbed Cations | Formation of a boundary film reducing direct contact |

| Iron Oxides | Can be incorporated into the tribofilm |

Bio-Related Research and Biocatalysis

The interactions of ionic liquids with biological macromolecules and systems are a critical area of research, with implications for enzyme technology, biomass processing, and nucleic acid applications. rsc.orgfrontiersin.orgnih.gov The tunability of ionic liquids allows for the design of solvents that can enhance the stability and activity of enzymes or selectively dissolve components of biomass. rsc.orgnih.gov

Research on Enzyme Stability and Activity in Ionic Liquid Environments

The stability and activity of enzymes in non-aqueous environments are of significant industrial interest. Ionic liquids have emerged as promising solvents or co-solvents for enzymatic reactions. rsc.orgnih.gov Studies on various enzymes, such as laccase, have shown that the choice of ionic liquid can dramatically influence enzyme performance. nih.govresearchgate.netbibliotekanauki.pl

While there is a lack of specific studies on the effect of 1-propylpyridinium hexafluorophosphate on enzyme stability, research on other ionic liquids provides a general understanding. The cation and anion of the ionic liquid can interact with the enzyme, affecting its conformational stability and catalytic activity. For instance, some ionic liquids can strip the essential water layer from the enzyme's surface, leading to denaturation, while others can maintain or even enhance its activity. rsc.orgnih.gov The effect of different ionic liquids on laccase activity is a well-studied example, with some ionic liquids showing a significant enhancement of activity. rsc.orgresearchgate.net The table below presents illustrative data on the relative activity of laccase in the presence of different types of ionic liquids, as reported in broader studies.

| Ionic Liquid Type | General Effect on Laccase Activity |

| Choline-based | Can significantly enhance activity. rsc.orgresearchgate.net |

| Imidazolium-based | Effects vary greatly with anion and alkyl chain length. nih.gov |

| Pyridinium-based | Can support activity, but effects are structure-dependent. nih.govbibliotekanauki.pl |

Biotransformation and Biomass Processing Studies using Ionic Liquids

Lignocellulosic biomass is a key renewable resource for the production of biofuels and biochemicals. rsc.orgscielo.org.za However, its recalcitrant nature necessitates a pretreatment step to break down the complex structure of cellulose (B213188), hemicellulose, and lignin (B12514952). nih.govmdpi.com Ionic liquids have been identified as effective solvents for the dissolution and fractionation of biomass. rsc.orgpnas.org

Pyridinium-based ionic liquids have been shown to be effective in dissolving lignin, a key component of biomass. mdpi.com The selective dissolution of lignin makes the remaining cellulose more accessible to enzymatic hydrolysis. Studies on pyridinium salts with different anions have demonstrated varying efficiencies in lignin extraction. mdpi.com While specific data on 1-propylpyridinium hexafluorophosphate is limited, the general behavior of pyridinium ILs suggests it could be a candidate for biomass pretreatment. The efficiency of biomass pretreatment is often evaluated by the subsequent yield of fermentable sugars after enzymatic saccharification. The general process of IL-based biomass pretreatment is outlined below.

| Step | Description |

| Dissolution | Lignocellulosic biomass is mixed with the ionic liquid and heated to dissolve the components. |

| Precipitation | An anti-solvent (e.g., water) is added to precipitate the cellulose. |

| Separation | The solid cellulose is separated from the ionic liquid solution containing dissolved lignin and hemicellulose. |

| Enzymatic Hydrolysis | The recovered cellulose is treated with enzymes to produce fermentable sugars. |

Investigation of DNA/RNA Interactions and Stabilization

The interaction of ionic liquids with nucleic acids is a field with potential applications in DNA extraction, stabilization, and gene delivery. frontiersin.orgnih.govnih.gov The electrostatic and hydrophobic interactions between the ionic liquid and the DNA/RNA molecule can lead to changes in the nucleic acid's conformation and stability. nih.govnih.gov

Interfacial Phenomena and Bulk Behavior Research

Liquid-Vapor Interface Studies, including Surface Tension Research

The liquid-vapor interface is a critical region that governs phenomena such as wetting, foaming, and droplet formation. Surface tension, a key property of this interface, is influenced by the molecular structure of the ionic liquid, including the nature of the cation and anion.

Furthermore, a study on 1-propylpyridinium tetrafluoroborate (B81430), a compound with the same cation but a different anion, provides comparative data. researchgate.net The surface tension of ionic liquids is a result of the strong cohesive forces between the ions. The interplay of coulombic interactions, van der Waals forces, and hydrogen bonding dictates the energy required to create a new surface. It is also known that the presence of impurities, particularly water, can significantly affect the surface tension of hydrophilic ionic liquids. ua.pt

To provide a comparative perspective, the surface tension of some related ionic liquids is presented in the table below.

| Ionic Liquid | Temperature (K) | Surface Tension (mN/m) |

| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) | 298.15 | 47.5 |

| 1-Hexyl-3-methylimidazolium hexafluorophosphate | 298.15 | 40.7 |

| 1-Octyl-3-methylimidazolium hexafluorophosphate | 298.15 | 36.1 |

| 1-Propylpyridinium tetrafluoroborate | 298.15 | 45.3 |

Note: The data in this table is for comparative purposes and is sourced from studies on related ionic liquids.

Solid-Liquid Interface Interactions, such as Wetting Behavior and Adsorption Studies

The interaction of 1-propylpyridinium hexafluorophosphate with solid surfaces is fundamental to its application in areas like lubrication, catalysis, and as a component in electrochemical devices. These interactions are governed by phenomena such as wetting and adsorption.

Wetting Behavior: The ability of an ionic liquid to wet a surface is quantified by the contact angle. A lower contact angle indicates better wetting. Studies on a wide range of ionic liquids have shown that the wettability depends on both the nature of the ionic liquid and the properties of the solid surface (e.g., polarity). acs.orgresearchgate.netua.pt The anion of the ionic liquid appears to play a significant role in its interaction with polar surfaces, with more hydrogen-bond-accepting anions leading to better wetting. researchgate.netua.pt For non-polar surfaces, the opposite trend is often observed. researchgate.net

While specific contact angle measurements for 1-propylpyridinium hexafluorophosphate are not available in the surveyed literature, data for other pyridinium (B92312) and hexafluorophosphate-based ionic liquids on various surfaces can provide an indication of its likely behavior. For example, on a non-polar surface like polytetrafluoroethylene (PTFE), ionic liquids with the [PF6]⁻ anion tend to exhibit higher contact angles compared to those with more polar anions. nih.gov

Adsorption Studies: The adsorption of ionic liquids onto solid surfaces is a key process in applications such as catalysis and environmental remediation. Research on the adsorption of pyridinium-based ionic liquids onto materials like clay and soil has demonstrated that the adsorption mechanism is complex and can involve cation exchange and hydrophobic interactions. rsc.orgiolitec.de The length of the alkyl chain on the pyridinium cation often influences the adsorption capacity. rsc.org For instance, studies on the adsorption of N-alkylpyridinium bromides on montmorillonite (B579905) have shown that the amount of adsorbed ionic liquid is related to the cation exchange capacity of the clay. rsc.org

Sorption isotherms for imidazolium (B1220033) and pyridinium chloride ionic liquids on kaolinite (B1170537) have been studied, providing insights into the adsorption mechanism and the influence of the cation structure. ua.pt These studies suggest that pyridinium-based ionic liquids can be effectively adsorbed onto mineral surfaces.

Phase Behavior and Mixture Thermodynamics with Co-solvents and Other Components

Understanding the phase behavior of 1-propylpyridinium hexafluorophosphate in mixtures with other components is essential for its use as a solvent in separation processes, chemical reactions, and in the formulation of new materials.

Phase diagrams provide a map of the physical states of a mixture under different conditions of temperature, pressure, and composition.

Binary Phase Diagrams: While a complete binary phase diagram for 1-propylpyridinium hexafluorophosphate with a common co-solvent was not found in the reviewed literature, studies on closely related systems offer valuable information. For example, a detailed thermophysical characterization of the binary mixture of 1-propylpyridinium tetrafluoroborate with methanol (B129727) has been reported, including vapor-liquid equilibrium data. researchgate.net Such studies help in understanding the intermolecular interactions between the ionic liquid and the co-solvent. The construction of a binary phase diagram typically involves identifying the temperatures at which phase transitions (e.g., melting, boiling) occur for various compositions of the two components. youtube.comresearchgate.net

Ternary Phase Diagrams: Ternary phase diagrams are crucial for understanding the behavior of three-component systems. A significant study investigated the solid-liquid phase diagram of a quaternary system of hexafluorophosphate-based ionic liquids, which included 1-methyl-3-propylpyridinium hexafluorophosphate ([C3mpy][PF6]), a compound structurally very similar to the subject of this article. ua.ptacs.org This research provides valuable data on the liquidus projections of ternary subsystems, offering insights into the formation of room-temperature ionic liquid mixtures. ua.ptacs.org The study employed differential scanning calorimetry to experimentally measure isoplethal sections of the ternary systems, and the data was modeled using the Modified Quasichemical Model for the liquid solution. ua.ptacs.org The global minimum liquidus temperature in the quaternary system was found to be approximately -16 °C. ua.ptacs.org

General principles of ternary phase diagrams for various types of mixtures, including those containing ionic liquids, have been extensively discussed in the literature. researchgate.netrsc.orgresearchgate.net These diagrams can exhibit different features, such as miscibility gaps and the formation of multiple liquid phases, depending on the interactions between the components. rsc.org

Rheological Studies on Flow Behavior and Viscoelasticity